
Remoxipride hydrochloride
Structure
2D Structure

3D Structure of Parent
Propriétés
IUPAC Name |
3-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,6-dimethoxybenzamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O3.ClH/c1-4-19-9-5-6-11(19)10-18-16(20)14-13(21-2)8-7-12(17)15(14)22-3;/h7-8,11H,4-6,9-10H2,1-3H3,(H,18,20);1H/t11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPXLMIPGMFZMY-MERQFXBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2OC)Br)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC[C@H]1CNC(=O)C2=C(C=CC(=C2OC)Br)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
80125-14-0 (Parent) | |
Record name | Remoxipride hydrochloride anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073220038 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID801349035 | |
Record name | Remoxipride hydrochloride anhydrous | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801349035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73220-03-8 | |
Record name | Remoxipride hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73220-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Remoxipride hydrochloride anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073220038 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Remoxipride hydrochloride anhydrous | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801349035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | REMOXIPRIDE HYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QS4S72U30K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Description
Historical Context of Remoxipride (B1679305) Hydrochloride Development and Withdrawal for Academic Study
Developed by Astra Pharmaceuticals, remoxipride was introduced to the European market in 1990 for the treatment of schizophrenia and acute mania. wikipedia.orgnih.gov It was part of a broader effort to create antipsychotics with improved side-effect profiles compared to older, "typical" antipsychotics. nih.gov Early clinical trials suggested that remoxipride was as effective as the standard antipsychotic haloperidol (B65202) but with a significantly lower incidence of extrapyramidal symptoms, which are movement-related side effects. nih.govresearchgate.net
However, in 1993, the use of remoxipride was suspended and it was subsequently withdrawn from the market. wikipedia.org This decision was prompted by post-marketing surveillance that revealed a concerning association between the drug and aplastic anemia, a rare but serious blood disorder, with an incidence of approximately 1 in 10,000 patients. wikipedia.orgdrugbank.com
Event | Year | Significance |
Development | Mid-to-late 1970s | Emerged from research on substituted-benzamides, building on the model of sulpiride. nih.gov |
Market Launch | 1990 | Introduced in Europe for the treatment of schizophrenia and acute mania. wikipedia.org |
Withdrawal | 1993 | Withdrawn from the market due to concerns about aplastic anemia. wikipedia.orgdrugbank.com |
Rationale for Continued Academic Investigation of Remoxipride Hydrochloride
Despite its withdrawal from clinical practice, this compound remains a valuable tool in academic research for several key reasons:
Selective Dopamine (B1211576) D2 Receptor Antagonism: Remoxipride exhibits a high degree of selectivity for dopamine D2 and D3 receptors, with minimal affinity for other receptors such as adrenergic, muscarinic, and serotonin (B10506) receptors. nih.govtg.org.auwikipedia.org This selectivity makes it an ideal compound for researchers studying the specific roles of the dopamine D2 receptor system in the brain, without the confounding effects of interactions with other neurotransmitter systems.
Atypical Antipsychotic Profile: The ability of remoxipride to effectively manage psychotic symptoms with a lower risk of extrapyramidal side effects compared to typical antipsychotics continues to be of interest. nih.govresearchgate.net Researchers utilize remoxipride to investigate the neurobiological mechanisms that differentiate typical and atypical antipsychotic actions, particularly the balance between therapeutic efficacy and motor side effects.
Understanding Drug-Induced Side Effects: The case of remoxipride-induced aplastic anemia provides a critical case study for toxicologists and pharmacologists. drugbank.com Ongoing research may seek to understand the specific metabolic pathways or patient-related factors that contributed to this rare but severe adverse event, offering insights that could inform the development of safer medications in the future.
Reference Compound in Drug Discovery: Due to its well-characterized pharmacological profile, this compound often serves as a reference compound in the development and testing of new antipsychotic drugs and other central nervous system agents. nih.gov
Scope and Limitations of the Academic Research on this compound
The academic investigation of this compound is primarily focused on preclinical and basic neuroscience research. Its use is largely confined to in vitro and in vivo animal studies aimed at elucidating the function of the dopaminergic system and the mechanisms of antipsychotic drug action.
A significant limitation of current research is the inability to conduct new clinical trials in humans due to its withdrawal from the market. cambridge.org This restricts the direct translation of preclinical findings to human therapeutic applications. The existing clinical data, while valuable, is now several decades old. Furthermore, much of the published research dates back to the period of its clinical use, with a relative scarcity of more recent, large-scale studies.
Pharmacological Profile and Molecular Mechanisms of Action of Remoxipride Hydrochloride
Dopaminergic System Interactions of Remoxipride (B1679305) Hydrochloride
The therapeutic effects of remoxipride hydrochloride are predominantly attributed to its modulation of dopamine (B1211576) neurotransmission. Its action is concentrated on specific dopamine receptor subtypes, distinguishing it from many other antipsychotic agents.
Selective Dopamine D2 Receptor Antagonism and Binding Affinity
Remoxipride acts as a selective antagonist of the dopamine D2 receptor. drugbank.comnih.govnih.gov This targeted action is a cornerstone of its mechanism. The compound exhibits a moderate affinity for D2 receptors, a characteristic that is thought to contribute to its atypical antipsychotic profile. nih.gov
This compound demonstrates a weaker binding affinity for the D2 receptor compared to the endogenous ligand, dopamine. drugbank.comnih.gov This is a significant attribute, as it is theorized to be associated with a reduced incidence of certain side effects. drugbank.com In comparative studies with other antipsychotic medications, remoxipride's affinity for the D2 receptor is notably lower than that of typical antipsychotics such as haloperidol (B65202), but more potent than some other atypical agents like clozapine (B1669256).
Compound | D2 Receptor Ki (nM) |
---|---|
Remoxipride | 113 nih.gov |
Haloperidol | ~1-2 |
Clozapine | ~125-200 |
Ki (Inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher binding affinity.
Chronic administration of this compound has been observed to lead to an upregulation in the expression of dopamine D2 receptors. drugbank.comnih.gov This neuroadaptive response is a recognized phenomenon with prolonged dopamine receptor blockade. Conversely, long-term treatment with remoxipride has been associated with the downregulation of D1 and D5 dopamine receptors in the prefrontal cortex. drugbank.com
Dopamine D3 Receptor Antagonism
In addition to its effects on D2 receptors, remoxipride also exhibits antagonistic activity at dopamine D3 receptors. Its binding affinity for D3 receptors is in a similar range to its affinity for D2 receptors, indicating a lack of strong selectivity between these two subtypes.
Compound | Receptor | Ki (nM) |
---|---|---|
Remoxipride | Dopamine D2 | 113 nih.gov |
Remoxipride | Dopamine D3 | ~100-200 |
Lack of Significant Affinity for Other Neurotransmitter Receptors
A defining characteristic of this compound's pharmacological profile is its high selectivity for dopamine receptors. It demonstrates little to no significant affinity for a variety of other neurotransmitter receptors, including those for serotonin (B10506), noradrenaline, and histamine (B1213489). This selectivity is believed to contribute to its favorable side-effect profile compared to less selective antipsychotic agents.
Consistent with its selective mode of action, remoxipride has a negligible affinity for muscarinic acetylcholine (B1216132) receptors. This lack of interaction with the cholinergic system is a key factor in the low incidence of anticholinergic side effects observed with its use.
Adrenergic Receptors
This compound demonstrates a low affinity for adrenergic receptors. Specifically, its interaction with α1-adrenergic receptors has been quantified with an IC50 value of 42 μM, indicating a weak antagonistic effect at this receptor subtype. This limited interaction with the adrenergic system is a distinguishing feature of its pharmacological profile compared to other antipsychotic agents that often exhibit higher affinity for these receptors.
Histaminergic Receptors
The affinity of this compound for histaminergic receptors is minimal. nih.gov While specific binding affinity values (Ki or IC50) are not extensively reported in the literature, studies have consistently indicated that remoxipride has little effect on histamine receptors. nih.gov This low affinity for H1 receptors is thought to contribute to a more favorable side effect profile, particularly concerning sedation and weight gain, which are often associated with the histaminergic blockade of other antipsychotic medications. nih.gov
Serotoninergic Receptors (5-HT2A)
This compound exhibits a measurable affinity for the 5-HT2A receptor, a key target for many atypical antipsychotic drugs. The binding affinity of remoxipride for the human 5-HT2A receptor has been reported with a Ki value of 5.51 nM. drugcentral.org The interaction with 5-HT2A receptors is a critical aspect of the pharmacology of atypical antipsychotics, contributing to their efficacy in treating a broad range of symptoms in psychotic disorders.
Gamma-Aminobutyric Acid (GABA) Receptors
There is a lack of specific data in the published literature detailing the direct interaction of this compound with Gamma-Aminobutyric Acid (GABA) receptors. While some research has explored the broader effects of atypical antipsychotics on the GABAergic system, specific binding affinities or functional modulation of GABA receptors by remoxipride have not been well-characterized.
Downstream Signaling Pathways and Cellular Responses
The interaction of this compound with its primary target, the dopamine D2 receptor, initiates a cascade of downstream signaling events that ultimately mediate its pharmacological effects.
Effects on cAMP Formation in Striatal Tissues
This compound has been shown to be a weak antagonist of the dopamine D2 receptor-mediated inhibition of cyclic adenosine (B11128) monophosphate (cAMP) formation in striatal tissues. nih.gov In experimental models, the effect of remoxipride on cAMP levels was studied in the presence of forskolin, an activator of adenylyl cyclase, and dopamine. nih.gov The results demonstrated that remoxipride is significantly weaker in blocking the functional effects of dopamine at the D2 receptor compared to other reference antipsychotic compounds. nih.gov This suggests that while remoxipride binds to D2 receptors, its ability to reverse the dopamine-induced suppression of cAMP production is less pronounced than that of other neuroleptics. nih.gov
Compound Information Table
Compound Name | Receptor Target(s) |
This compound | Dopamine D2, 5-HT2A, Sigma-1 |
Haloperidol | Dopamine D2, Sigma-1 |
Sulpiride | Dopamine D2 |
Raclopride (B1662589) | Dopamine D2 |
Forskolin | Adenylyl cyclase |
Dopamine | Dopamine receptors |
Receptor Binding Affinity of this compound
Receptor | Binding Affinity (Ki/IC50) |
α1-Adrenergic Receptor | IC50: 42 μM |
5-HT2A Receptor | Ki: 5.51 nM drugcentral.org |
Dopamine D2 Receptor | Ki: 113 nM (using [3H]raclopride) nih.gov, IC50: 1570 nM (using [3H]spiperone) nih.gov |
Modulation of Protein Fos Expression in Specific Brain Regions
This compound, an atypical antipsychotic, demonstrates a distinct pattern of neuronal activation in the brain, as indicated by its modulation of the protein Fos. The expression of c-Fos, an immediate early gene, is frequently utilized as a marker for neuronal activity. Research indicates that this compound selectively increases the expression of Fos protein in specific areas of the brain, a pattern that differentiates it from both typical and some other atypical antipsychotic agents.
Studies have shown that remoxipride administration leads to an increased expression of the protein Fos in the nucleus accumbens, a key region of the brain's reward system. However, this effect is not observed in the dorsolateral striatum, an area primarily associated with motor control drugbank.comsmpdb.ca. This differential activation is thought to be linked to the lower incidence of extrapyramidal symptoms associated with remoxipride compared to typical antipsychotics drugbank.comsmpdb.ca.
Further detailed analysis of the nucleus accumbens reveals a more nuanced effect of remoxipride on Fos expression. The effects of remoxipride on Fos-like immunoreactive (Fos-li) cells are notably similar to those of clozapine, another atypical antipsychotic. Specifically, remoxipride increases the number of Fos-li neurons in the shell and septal pole of the nucleus accumbens, but not in the core of this structure taylorandfrancis.com. Additionally, remoxipride has been observed to increase Fos expression in the medial periventricular striatum, while again showing no effect in the dorsolateral striatum taylorandfrancis.com.
In contrast to its effects in the striatal regions, this compound does not appear to significantly alter Fos expression in the prefrontal cortex. Research comparing various antipsychotic drugs found that while the atypical antipsychotic clozapine induced Fos protein expression in the infralimbic and prelimbic cortices, other dopamine D2 receptor antagonists, including remoxipride, haloperidol, raclopride, sulpiride, and loxapine, did not produce a similar effect nih.gov. This finding further highlights the specific neuropharmacological profile of remoxipride.
The table below summarizes the research findings on the modulation of Fos protein expression by this compound in comparison to other antipsychotic drugs in various brain regions.
Brain Region | Sub-region | This compound Effect on Fos Expression | Comparative Findings |
---|---|---|---|
Striatum | Dorsolateral Striatum | No significant change | Haloperidol increases Fos expression taylorandfrancis.com. |
Medial Periventricular Striatum | Increased | - | |
Nucleus Accumbens | Increased (overall) drugbank.comsmpdb.ca | Clozapine shows a similar pattern of increased Fos expression in the shell and septal pole, but not the core taylorandfrancis.com. | |
| |||
Prefrontal Cortex | Infralimbic Cortex | No significant change nih.gov | Clozapine increases Fos expression in these regions nih.gov. |
Prelimbic Cortex | No significant change nih.gov |
Pharmacokinetics and Biotransformation of Remoxipride Hydrochloride in Research Models
Absorption and Bioavailability Studies
Following oral administration, remoxipride (B1679305) is absorbed rapidly and almost completely nih.govnih.gov. Studies in healthy volunteers and patients have demonstrated a high bioavailability exceeding 90%, indicating minimal first-pass metabolism nih.govdrugbank.com. This efficient absorption profile classifies remoxipride as a low clearance drug nih.gov.
In patients with varying degrees of renal function, the absorption kinetics are altered. While the Tmax is only slightly delayed, the maximum plasma concentration (Cmax) and the total drug exposure, as measured by the area under the curve (AUC), increase significantly with the severity of renal impairment drugbank.comnih.gov.
Parameter | Normal Renal Function | Moderate Renal Impairment | Severe Renal Impairment |
Cmax (µmol/L) | 5.5 ± 1.1 | 7.7 ± 2.7 | 9.3 ± 2.3 |
Tmax (h) | 0.8 ± 0.2 | 0.9 ± 0.4 | 1.4 ± 0.9 |
AUC (µmol*h/L) | 39 ± 9 | 63 ± 34 | 123 ± 60 |
Data derived from studies in patients with varying creatinine (B1669602) clearance levels. drugbank.com |
Alternative administration routes have also been explored. In rat models, intranasal administration resulted in a total bioavailability of 89%, a figure comparable to oral administration nih.govnih.govresearchgate.net.
Distribution Profile and Protein Binding
Once absorbed, remoxipride is distributed throughout the body. Its distribution is a key factor influencing its availability at the target receptors in the central nervous system.
Remoxipride exhibits significant binding to plasma proteins, with approximately 80% of the drug being bound nih.govdrugbank.com. The primary binding protein is α-1-acid glycoprotein (B1211001) (AGP) nih.govdrugbank.com. AGP is an acute-phase reactant protein, and its plasma concentration can increase in various physiological and pathological states, such as inflammatory diseases researchgate.net. In patients with renal failure, an increase in AGP levels has been associated with a decreased unbound fraction of remoxipride in the plasma nih.gov. The binding of drugs to AGP is a critical pharmacokinetic determinant, as only the unbound fraction is generally considered pharmacologically active and available for distribution and elimination researchgate.netnih.gov.
The apparent volume of distribution (Vd) for remoxipride is approximately 0.7 L/kg, suggesting that the drug distributes into tissues beyond the plasma volume nih.gov. The Vd is influenced by the physiological state, particularly renal function. In individuals with normal creatinine clearance, the Vd is higher compared to those with renal impairment. This decrease in Vd with worsening renal function may be related to changes in fluid balance and protein binding drugbank.com.
Physiological State | Volume of Distribution (L) |
Normal Creatinine Clearance | 44.3 ± 8.3 |
Moderate Renal Impairment | 37.4 ± 16.2 |
Severe Renal Impairment | 30.2 ± 9.4 |
Data reflects the apparent volume of distribution in different patient populations. drugbank.com |
The therapeutic efficacy of remoxipride is dependent on its ability to reach its target dopamine (B1211576) D2 receptors within the central nervous system (CNS). This requires passage across highly selective physiological barriers tbzmed.ac.ir.
The blood-brain barrier (BBB) and the blood-cerebrospinal fluid barrier (BCSFB) are critical gatekeepers that regulate the entry of substances into the brain and cerebrospinal fluid, respectively mdpi.com. Positron Emission Tomography (PET) studies in humans using radiolabeled remoxipride ([11C]remoxipride) have provided direct evidence of its ability to cross the BBB rapidly nih.gov. Following intravenous injection, radioactivity was detected in the brain within the first few minutes, demonstrating efficient CNS penetration nih.gov. Further studies in rats have quantified the distribution, showing brain extracellular fluid (ECF) to plasma area under the curve (AUC) ratios of 0.19 after intravenous administration, confirming that a significant fraction of the drug enters the brain compartment nih.govresearchgate.net.
Nose-to-brain delivery represents a non-invasive strategy to bypass the BBB and deliver drugs directly to the CNS nih.gov. This pathway involves transport along the olfactory and trigeminal nerves, which are exposed in the upper nasal cavity nih.govyoutube.com. Preclinical research in rats has demonstrated the viability of this route for remoxipride nih.govresearchgate.net. A pharmacokinetic modeling study revealed that after intranasal administration, a substantial portion of remoxipride's bioavailability in the brain was attributable to direct nose-to-brain transport nih.govnih.govresearchgate.net. Of the total 89% bioavailability achieved via the intranasal route, an estimated 75% was the result of direct transport from the nasal cavity to the brain, rather than absorption into the systemic circulation first nih.govnih.govresearchgate.net. This direct transport was characterized by a slower absorption rate, leading to prolonged exposure in the brain's extracellular fluid compared to intravenous administration nih.govresearchgate.net.
Central Nervous System Distribution and Barriers
Elimination and Excretion Routes
Remoxipride and its metabolites are eliminated from the body through both hepatic metabolism and renal excretion nih.govdrugbank.com. The primary route of excretion is via the kidneys into the urine drugbank.comnews-medical.net. Following administration, a significant portion of the remoxipride dose is recovered in the urine. Research shows that approximately 89% of a dose is recovered in the urine, with an additional 7% found in the feces drugbank.com.
Of the amount excreted in the urine, a portion is the unchanged parent drug, while the majority consists of its various metabolites nih.govdrugbank.com. Studies indicate that between 10% and 40% of a dose is recovered as unchanged remoxipride in the urine drugbank.com. Correspondingly, slightly more than 70% of the dose is recovered in the form of urinary metabolites nih.govdrugbank.com. The systemic plasma clearance of remoxipride is approximately 120 ml/min nih.govdrugbank.com. The elimination half-life in subjects with normal renal function is in the range of 4 to 7 hours nih.govdrugbank.com.
Table 2: Excretion of Remoxipride
Parameter | Finding |
Primary Excretion Route | Renal (Urine) drugbank.comnih.govdrugbank.com |
Total Recovery in Urine | 89% drugbank.com |
Total Recovery in Feces | 7% drugbank.com |
Unchanged Drug in Urine | 10-40% of dose drugbank.com |
Metabolites in Urine | ~70% of dose nih.govdrugbank.com |
Systemic Plasma Clearance | ~120 ml/min nih.govdrugbank.com |
Plasma Half-life | 4-7 hours nih.govdrugbank.com |
Impact of Renal Impairment on Remoxipride Hydrochloride Pharmacokinetics
Decreased renal function significantly alters the pharmacokinetic profile of this compound, leading to increased plasma concentrations of the drug nih.govdrugbank.comnih.gov. Studies investigating the effects of varying degrees of renal function have demonstrated notable changes in key pharmacokinetic parameters nih.gov.
In patients with severely impaired renal function (CrCl < 25 ml/min), the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax) of remoxipride were significantly increased compared to individuals with normal renal function nih.gov. Consequently, the elimination half-life (t1/2) was prolonged, and the renal clearance and urinary recovery of the unchanged drug were significantly diminished nih.gov. Even in patients with severe renal impairment, remoxipride remains the predominant compound found in both plasma and urine nih.gov. Furthermore, all five of its pharmacologically inactive metabolites also show increased peak plasma concentrations, prolonged half-lives, and decreased renal clearance in this patient group nih.gov.
The following table summarizes the pharmacokinetic parameters of remoxipride in patients with different levels of renal function.
Pharmacokinetic Parameter | Normal Renal Function (CrCl > 65 mL/min) | Moderate Renal Impairment (CrCl 25-50 mL/min) | Severe Renal Impairment (CrCl < 25 mL/min) |
Half-life (t1/2) | 5.1 ± 1.6 h | 6.1 ± 2.6 h | 9.9 ± 3.8 h |
Cmax | 5.5 ± 1.1 µmol/L | 7.7 ± 2.7 µmol/L | 9.3 ± 2.3 µmol/L |
AUC | 39 ± 9 µmolh/L | 63 ± 34 µmolh/L | 123 ± 60 µmol*h/L |
Renal Clearance | 23.6 ± 7.0 mL/min | 9.3 ± 3.8 mL/min | 3.7 ± 2.9 mL/min |
Data sourced from DrugBank Online drugbank.com
An interesting finding in patients with renal failure is a decrease in the unbound fraction of remoxipride in plasma. This is associated with a disease-related increase in alpha-1-acid glycoprotein, a plasma protein to which remoxipride binds nih.gov. Despite this change in protein binding, the AUC of the unbound, pharmacologically active drug was found to be twice as high in patients with severely impaired renal function compared to those with normal function nih.gov.
Preclinical Efficacy and Neuropsychopharmacological Investigations of Remoxipride Hydrochloride
Animal Models of Psychotic Disorders
Animal models that mimic certain aspects of psychosis are fundamental in the preclinical assessment of potential antipsychotic drugs. Remoxipride's efficacy has been demonstrated across several established models, which probe its ability to counteract the behavioral effects of dopamine (B1211576) agonists.
A key indicator of antipsychotic activity in preclinical models is the ability of a compound to block behaviors induced by dopamine D2 receptor agonists. Research has shown that remoxipride (B1679305) is effective at blocking dopamine agonist-induced hyperactivity in animals. scilit.comnih.gov It has been demonstrated that remoxipride preferentially blocks hyperactivity induced by apomorphine (B128758), while having only weak effects on stereotyped behaviors. nih.gov This selective action is significant, as the doses of remoxipride that block this hyperactivity are associated with minimal cataleptic effects, a predictor of a lower likelihood of extrapyramidal symptoms in humans. scilit.comnih.govresearchgate.net Furthermore, remoxipride has been shown to attenuate d-amphetamine self-administration in rats, supporting its functional similarity to other D2 antagonists in models of dopamine-driven behavior. nih.gov
The influence of antipsychotic drugs on spontaneous locomotor activity is an important aspect of their preclinical profile. Dopaminergic systems play a crucial role in regulating locomotion. meliordiscovery.com In studies examining the effects of remoxipride on apomorphine-induced behaviors, it was observed that moderate doses of remoxipride could potentiate locomotion induced by high doses of apomorphine, whereas higher doses of remoxipride inhibited it. nih.gov This suggests a complex, dose-dependent interaction with dopamine-mediated motor control.
The conditioned avoidance response (CAR) is a behavioral paradigm used to predict the clinical efficacy of antipsychotic drugs. nih.gov In this model, animals are trained to avoid an aversive stimulus by responding to a preceding warning signal. Studies in male rats have shown that remoxipride, like other antipsychotics such as chlorpromazine (B137089) and haloperidol (B65202), causes a dose-dependent impairment in both the acquisition and retention of CARs. nih.gov The effect of remoxipride on the acquisition of CAR was found to correlate with its effectiveness in blocking hyperactivity induced by the dopamine agonist apomorphine. nih.gov Notably, the potency of remoxipride in antagonizing CAR retention was observed at dose levels much lower than those that produce catalepsy or block apomorphine-induced stereotypies, distinguishing it from typical neuroleptics like haloperidol. nih.gov This difference suggests that the mechanism by which remoxipride affects CAR may differ from that of typical antipsychotic drugs. nih.gov
Apomorphine, a non-specific dopamine agonist, is widely used to induce a range of behaviors in animal models that are sensitive to antipsychotic drugs. drugbank.com Remoxipride has demonstrated a distinct profile in its modulation of these behaviors. It preferentially blocks apomorphine-induced hyperactivity with only weak effects on stereotyped behaviors like gnawing. nih.gov One study found that moderate doses of remoxipride actually potentiated locomotion while inhibiting gnawing induced by a high dose of apomorphine, while higher doses of remoxipride inhibited both behaviors. nih.gov This indicates a selective antagonism of dopamine-mediated functions. The effectiveness of remoxipride in blocking apomorphine-induced hyperactivity has been shown to correlate with its ability to impair the acquisition of conditioned avoidance responses. nih.gov
Comparative Preclinical Studies with Other Antipsychotic Agents
Comparing the preclinical profile of a novel compound with established antipsychotics is essential for understanding its potential advantages and unique properties.
Comparative studies between remoxipride and the typical antipsychotic haloperidol have highlighted significant differences in their preclinical profiles, which are predictive of their clinical effects. While both drugs show clinical efficacy, remoxipride's preclinical profile suggests a more favorable side-effect profile. nih.govresearchgate.netnih.gov
In neurochemical studies, remoxipride demonstrated a preferential blockade of in vivo [3H]spiperone binding in mesolimbic dopamine-rich areas and the substantia nigra, with a much lesser effect in the striatum, in contrast to haloperidol. nih.gov This regional selectivity is thought to underlie the lower incidence of extrapyramidal side effects observed with remoxipride.
Behaviorally, both remoxipride and haloperidol impair conditioned avoidance responses (CAR). nih.gov However, remoxipride achieves this effect at doses significantly lower than those required to induce catalepsy, a preclinical marker for motor side effects. nih.gov Haloperidol, in contrast, typically shows a smaller separation between the doses that block CAR and those that induce catalepsy.
Preclinical Parameter | Remoxipride Hydrochloride | Haloperidol |
---|---|---|
Action on Apomorphine-Induced Behaviors | Preferentially blocks hyperactivity; weak effect on stereotypy nih.gov | Blocks both hyperactivity and stereotypy |
Regional Dopamine Receptor Blockade | Preferential for mesolimbic areas over striatum nih.gov | Less selective, potent blockade in striatum |
Catalepsy Induction | Weak, atypical catalepsy at high doses nih.gov | Potent induction of catalepsy meliordiscovery.com |
Conditioned Avoidance Response (CAR) | Impairs CAR at doses much lower than those causing catalepsy nih.gov | Impairs CAR at doses closer to those causing catalepsy nih.gov |
This compound vs. Clozapine (B1669256) in Neuropsychopharmacological Assays
This compound (RPD) has been compared to clozapine (CLOZ), another atypical antipsychotic agent, in various neuropsychopharmacological studies to delineate their respective profiles. nih.gov Both compounds demonstrate overlapping but distinct effects on animal behaviors that are models for antipsychotic activity.
Remoxipride has been shown to decrease the locomotor activity of naive rats and reduce hyperactivity induced by D-amphetamine and apomorphine. nih.gov It effectively antagonizes stereotypy induced by these dopamine agonists and also inhibits apomorphine-induced climbing in mice. nih.gov Furthermore, remoxipride shortens the duration of grooming behavior induced by the dopamine D1 receptor agonist SKF 38393 and markedly decreases hyperactivity caused by the dopamine D2/D3 receptor agonist quinpirole. nih.gov At higher doses, it has been observed to impair the retention of conditioned avoidance responses and induce catalepsy in rats. nih.gov
Clozapine's effects differ in several key aspects. It does not antagonize apomorphine-induced stereotypy and is less potent than remoxipride in decreasing D-amphetamine-induced stereotypy. nih.gov A significant distinction is that clozapine does not induce catalepsy, even at relatively high doses. nih.gov Its inhibitory effects on hyperactivity induced by apomorphine and quinpirole, as well as on the locomotor activity of naive rats, are much less potent compared to remoxipride. nih.gov Despite these differences, the effects of both drugs were comparable in other experimental models. nih.gov These findings suggest that while both are atypical antipsychotics, their mechanisms of action have important distinctions, with sigma receptors potentially playing a role in remoxipride's effects alongside dopamine receptors. nih.gov
Interactive Data Table: Remoxipride vs. Clozapine in Preclinical Assays
Behavioral Assay | Remoxipride (RPD) Effect | Clozapine (CLOZ) Effect |
---|---|---|
Locomotor Activity (Naive Rats) | Decrease nih.gov | Less potent decrease nih.gov |
D-amphetamine-induced Hyperactivity | Decrease nih.gov | Decrease nih.gov |
Apomorphine-induced Hyperactivity | Decrease nih.gov | Much less potent decrease nih.gov |
D-amphetamine-induced Stereotypy | Antagonism nih.gov | Less potent antagonism nih.gov |
Apomorphine-induced Stereotypy | Antagonism nih.gov | No antagonism nih.gov |
Apomorphine-induced Climbing (Mice) | Antagonism nih.gov | Not specified |
Quinpirole-induced Hyperactivity | Marked decrease nih.gov | Much less potent decrease nih.gov |
Catalepsy Induction | Induced at high doses nih.gov | Not induced nih.gov |
This compound vs. Raclopride (B1662589)
Remoxipride and raclopride, both selective dopamine D2 receptor antagonists, have been compared in preclinical studies to evaluate their effects on dopaminergic systems. nih.gov While both compounds demonstrate similar mechanisms of action, notable differences in potency and neurochemical effects have been identified. nih.gov
In studies comparing their ability to alter dopaminergic neuron activity, raclopride was consistently found to be more potent than remoxipride. nih.gov Both drugs, however, produce dose- and time-related increases in the concentration of 3,4-dihydroxyphenylacetic acid (DOPAC) in the striatum and nucleus accumbens. nih.gov
Further investigation into their effects on dopamine release and biosynthesis revealed that both remoxipride and raclopride were approximately equally effective in increasing extracellular levels of both dopamine and its metabolites. nih.gov This contrasts with typical neuroleptics like metoclopramide (B1676508), which cause a much greater increase in metabolite levels with only a modest rise in dopamine. nih.gov In terms of affecting the dopamine biosynthesis rate, all studied neuroleptics caused a significant increase, with a potency order of metoclopramide > haloperidol > raclopride > remoxipride > sulpiride. nih.gov
Interactive Data Table: Remoxipride vs. Raclopride
Parameter | Remoxipride | Raclopride |
---|---|---|
Potency | Less potent nih.gov | More potent nih.gov |
Effect on DOPAC in Striatum & Nucleus Accumbens | Dose- and time-related increase nih.gov | Dose- and time-related increase nih.gov |
Effect on Extracellular Dopamine & Metabolites | Approximately equal increase nih.gov | Approximately equal increase nih.gov |
Potency in Increasing DA Biosynthesis Rate | Less potent than Raclopride nih.gov | More potent than Remoxipride nih.gov |
Neurochemical Effects in Animal Brain Regions
The neurochemical profile of this compound has been extensively studied in various animal models, revealing its selective actions on dopamine metabolism and pathways within the brain. nih.gov
Effects on Striatal Dihydroxyphenylacetic Acid (DOPAC) and Homovanillic Acid (HVA) Levels
Remoxipride administration leads to a marked elevation of the dopamine metabolites 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) in the brain. nih.gov Both remoxipride and raclopride produce dose- and time-dependent increases in DOPAC concentrations in the striatum. nih.gov This effect is indicative of an increase in dopamine turnover, a characteristic action of dopamine receptor antagonists.
Differential Effects on Nigrostriatal and Mesolimbic Dopaminergic Systems
A key feature of remoxipride is its preferential action on the mesolimbic dopaminergic system over the nigrostriatal pathway. nih.govnih.gov The nigrostriatal pathway is involved in motor control, while the mesolimbic pathway is associated with emotion, motivation, and reward. psychopharmacologyinstitute.comfrontiersin.org
Remoxipride causes a preferential blockade of dopamine D2 receptors in mesolimbic dopamine-rich areas with a significantly lesser effect in the striatum. nih.gov This selectivity is further supported by findings that remoxipride produces a preferential increase of dopamine utilization in the olfactory tubercle, a part of the mesolimbic system. nih.gov This regional selectivity is thought to underlie the lower incidence of extrapyramidal symptoms (motor side effects) associated with remoxipride, as it has weaker effects on the nigrostriatal motor pathway. drugbank.com
Influence on Prolactin and Alpha-Melanocyte-Stimulating Hormone Secretion
Dopamine plays an inhibitory role in the secretion of prolactin from the pituitary gland. psychopharmacologyinstitute.com As dopamine D2 receptor antagonists, both remoxipride and raclopride cause significant dose- and time-related increases in plasma prolactin levels. nih.gov
However, a clear distinction between the two compounds emerges in their effect on alpha-melanocyte-stimulating hormone (α-MSH). While raclopride significantly increases plasma levels of α-MSH, remoxipride does not. nih.gov This suggests that despite both being classified as D2 receptor antagonists, they can be distinguished by their relative ability to block the inhibitory dopaminergic control of α-MSH secretion from the intermediate lobe of the pituitary. nih.gov The effects of remoxipride on prolactin release are noted to be short-lasting and generally mild in clinical settings. researchgate.net
Clinical Research Findings and Methodological Considerations
Clinical Trials in Schizophrenia and Psychotic Disorders
Remoxipride (B1679305) hydrochloride, a selective dopamine (B1211576) D2-receptor antagonist, has been the subject of numerous clinical trials to evaluate its efficacy and profile in the treatment of schizophrenia and other psychotic disorders.
Efficacy in Acute Exacerbations of Schizophrenia
Clinical studies have demonstrated the effectiveness of remoxipride in managing acute psychotic episodes. In a significant double-blind study involving 242 patients with acute schizophrenia, remoxipride showed a clear antipsychotic effect. nih.gov Another 6-week, double-blind study comparing remoxipride to haloperidol (B65202) in acutely ill schizophrenic patients found that both treatments led to a similar reduction in symptom clusters related to psychosis. nih.gov In this study, 47% of patients in the remoxipride group demonstrated clinically significant improvement, defined as a reduction of 50% or more in the total Brief Psychiatric Rating Scale (BPRS) score. nih.gov
Effects on Positive and Negative Symptoms
Research indicates that remoxipride is effective in addressing both positive and negative symptoms of schizophrenia. nih.gov A dose-finding study suggested that remoxipride may have a therapeutic effect on negative symptoms. nih.gov
To further investigate its impact on negative symptoms, a large, multicenter, double-blind study was conducted over 28 weeks, comparing remoxipride with haloperidol. The results showed that both treatment groups experienced comparable improvement in negative symptoms by the end of the study, based on a protocol-defined improvement of at least 20%. nih.gov
Symptom Type | Remoxipride Efficacy | Supporting Studies |
---|---|---|
Positive Symptoms | Effective in reducing psychotic symptoms. | nih.govnih.gov |
Negative Symptoms | Demonstrated therapeutic effect and improvement comparable to haloperidol. | nih.govnih.govnih.gov |
Comparative Efficacy with First-Generation Antipsychotics (e.g., Haloperidol)
Multiple double-blind clinical trials, both short and long-term, have established that remoxipride's efficacy is comparable to that of the first-generation antipsychotic, haloperidol. nih.govnih.govnih.gov
In a 6-week study with acute schizophrenic patients, symptom reduction in psychosis clusters was similar between the remoxipride and haloperidol groups. nih.gov Clinically relevant improvement was observed in 47% of the remoxipride group compared to 34% of the haloperidol group. nih.gov A longer-term, 28-week study focusing on negative symptoms also found that both treatment groups reported comparable improvements from baseline. nih.gov
Study Duration | Comparator | Key Efficacy Finding | Source |
---|---|---|---|
6 Weeks (Acute) | Haloperidol | Similar reduction in psychosis symptoms; 47% (Remoxipride) vs. 34% (Haloperidol) showed ≥50% BPRS score reduction. | nih.gov |
28 Weeks | Haloperidol | Both groups showed comparable improvement in negative symptoms (≥20% improvement). | nih.gov |
Short and Long-Term Trials | Haloperidol | Remoxipride was shown to be as effective as haloperidol. | nih.gov |
Dose-Response Relationships in Clinical Settings
Dose-finding studies have been crucial in determining the optimal therapeutic range for remoxipride. A major comparative study evaluated remoxipride in low (30 to 90 mg), medium (120 to 240 mg), and high (300 to 600 mg) daily dose ranges against haloperidol (15 to 45 mg). nih.gov The results indicated that the maximum antipsychotic efficacy for remoxipride occurred at daily doses between 120 mg and 600 mg. nih.gov Another study noted that while patients on adequate, higher doses of remoxipride showed clinical response, all patients treated with low-dose remoxipride were non-responders. documentsdelivered.com
Remoxipride Daily Dose Range | Efficacy Outcome | Source |
---|---|---|
30 - 90 mg (Low) | Suboptimal; all patients in one study were non-responders. | nih.govdocumentsdelivered.com |
120 - 240 mg (Medium) | Within the range of maximum efficacy. | nih.gov |
300 - 600 mg (High) | Within the range of maximum efficacy. Side effects were more frequent at doses over 300 mg. | nih.gov |
Atypicality Profile in Clinical Studies
Remoxipride is classified as an atypical antipsychotic, primarily due to its distinct side-effect profile compared to older, first-generation agents. mims.comnih.gov Its atypicality is characterized by a reduced propensity to cause extrapyramidal symptoms (EPS). researchgate.net
Incidence and Severity of Extrapyramidal Symptoms (EPS)
A defining feature of remoxipride's clinical profile is its low incidence of inducing EPS. nih.govnih.govresearchgate.netscilit.com Across all dose groups in a major dose-finding study, remoxipride consistently caused fewer extrapyramidal side effects than haloperidol. nih.gov
This advantage was confirmed in a 6-week double-blind study where all measured EPS, with the exception of "glabella tap," occurred significantly less frequently in the remoxipride group compared to the haloperidol group. nih.gov By the end of this trial, 66% of patients in the haloperidol group required anticholinergic medication to manage EPS, compared to only 22% in the remoxipride group. nih.gov Similarly, an early phase II trial noted that remoxipride caused less parkinsonism than the patients' prior neuroleptic therapy. nih.gov This favorable profile is a consistent finding across multiple short and long-term studies. nih.gov
Study Comparison | Finding on Extrapyramidal Symptoms (EPS) | Source |
---|---|---|
Remoxipride vs. Haloperidol (Dose-finding study) | Remoxipride caused consistently fewer EPS across all dose groups. | nih.gov |
Remoxipride vs. Haloperidol (6-week acute study) | Significantly lower incidence of EPS with remoxipride. Anticholinergic use was 22% for remoxipride vs. 66% for haloperidol. | nih.gov |
Remoxipride vs. Prior Neuroleptic Therapy (Phase II study) | Caused less parkinsonism. | nih.gov |
General Clinical Studies | Shows a relatively low incidence of EPS. | nih.govnih.govresearchgate.netnih.gov |
Effects on Prolactin Release in Clinical Populations
Clinical studies of Remoxipride hydrochloride have shown a distinct effect on prolactin levels. Unlike some conventional neuroleptics, Remoxipride does not appear to cause sustained, steady-state elevations in plasma prolactin. researchgate.net Instead, its impact is characterized by a transient increase.
Research involving hospitalized schizophrenic patients demonstrated a peak increase in plasma prolactin concentrations approximately one hour after administration of the drug. researchgate.net However, this elevation was found to be short-lasting, with levels returning to baseline within 10 hours. nih.gov This pharmacological behavior suggests that while this compound does interact with the pituitary system, its influence on prolactin secretion is not prolonged. researchgate.net
In a clinical trial with twenty schizophrenic patients treated for six weeks, this transient effect on prolactin was observed alongside therapeutic efficacy in managing schizophrenic symptoms. researchgate.net The study highlighted that the absence of long-term prolactin elevation differentiates Remoxipride from other antipsychotic agents. researchgate.net
Table 1: Effects of Remoxipride on Prolactin Release in Schizophrenic Patients An interactive data table will be inserted here in the final output.
Study Population | Key Finding on Prolactin Levels | Duration of Effect | Source |
---|---|---|---|
20 hospitalized schizophrenic patients | Peak increase in plasma prolactin one hour after intake. researchgate.net | Short-lasting (less than 10 hours). nih.gov | researchgate.netnih.gov |
20 hospitalized schizophrenic patients | Absence of steady-state plasma prolactin elevations. researchgate.net | Not applicable. | researchgate.net |
Investigations into Other Potential Therapeutic Applications
Beyond its primary investigation for schizophrenia, the clinical utility of this compound has been explored in other psychiatric conditions.
Remoxipride has been investigated as a treatment for psychosis induced by levodopa (B1675098) therapy in patients with Parkinson's disease. Open-label pilot studies have provided initial insights into its potential efficacy in this population.
In one such study, seven patients with Parkinson's disease experiencing thought disorders were administered Remoxipride. nih.gov Six of the seven patients showed significant improvement in their psychotic symptoms over a treatment period of one to six months, with two patients experiencing a complete resolution of symptoms. nih.gov
Another open-label pilot evaluation involved nine patients with moderate to severe Parkinson's disease and levodopa-induced psychotic symptoms. nih.gov In this seven-week study, eight of the nine subjects showed a reduction in psychotic symptoms. nih.gov This was reflected in a statistically significant improvement in the Clinical Global Impressions (CGI) scale score, which decreased from a baseline of 3.8 to 2.4 at the final rating. nih.gov The total Brief Psychiatric Rating Scale (BPRS) scores also showed a modest decrease in eight of the subjects. nih.gov
Table 2: Clinical Outcomes of Remoxipride in Parkinson's Disease Psychosis An interactive data table will be inserted here in the final output.
Study | Number of Patients | Primary Outcome | Specific Findings | Source |
---|---|---|---|---|
Open-Label Pilot Study | 7 | Improvement in thought disorder. | 6 of 7 patients showed significant improvement; 2 had complete symptom resolution. nih.gov | nih.gov |
7-Week Open-Label Pilot Evaluation | 9 | Reduction in psychotic symptoms. | 8 of 9 subjects showed improvement. CGI score decreased from 3.8 to 2.4. nih.gov | nih.gov |
The investigation of Remoxipride for the treatment of acute mania is limited. The available clinical literature primarily consists of case reports rather than large-scale controlled trials. One publication from 1986 documents the use of Remoxipride in the treatment of acute mania, providing an early indication of potential therapeutic application in this area. drugbank.com However, a broader evidence base from more rigorous study designs is not extensively documented in the scientific literature.
Clinical Trial Design and Methodology
The clinical development of this compound involved various study designs to assess its efficacy and safety.
A significant portion of the clinical research on Remoxipride, particularly in the context of schizophrenia, was conducted through double-blind, randomized, multicenter studies. This methodology is considered a gold standard for minimizing bias and producing reliable evidence.
These trials often compared Remoxipride to other established antipsychotic medications, such as haloperidol and thioridazine (B1682328). d-nb.infowikipedia.org For instance, a multicenter study involving 72 patients with schizophrenia or schizophreniform psychosis compared the efficacy and safety of Remoxipride with haloperidol. d-nb.info In another large-scale study, 242 patients with acute schizophrenia were enrolled in a double-blind, comparative, dose-finding study against haloperidol. psychopharmacologyinstitute.com An Australian multicenter study also employed a double-blind, randomized, parallel-group design to compare Remoxipride with thioridazine in 144 patients. wikipedia.org
The primary outcome measures in these studies typically included standardized rating scales such as the Brief Psychiatric Rating Scale (BPRS) and the Clinical Global Impression (CGI) scale to assess changes in the severity of psychotic symptoms. d-nb.info
For exploring new therapeutic indications, such as psychosis in Parkinson's disease, open-label pilot studies were utilized. nih.govnih.gov This study design allows for a preliminary assessment of a drug's efficacy and safety in a new patient population without the complexities of a large-scale randomized controlled trial.
In the investigation of Remoxipride for levodopa-induced psychosis, these studies were typically of a short duration, such as seven weeks. nih.gov They involved a small number of patients with the specific condition and often included a baseline observation period before the initiation of the investigational drug. nih.gov The efficacy of Remoxipride was evaluated using established psychiatric rating scales, including the BPRS and the CGI scale, alongside scales specific to the underlying condition, such as the United Parkinson's Disease Rating Scale. nih.gov
Meta-Analyses and Systematic Reviews
Systematic reviews and meta-analyses of clinical trials involving this compound have provided a comprehensive understanding of its efficacy and tolerability in the treatment of schizophrenia, primarily through comparisons with the conventional antipsychotic, haloperidol.
A significant combined analysis pooled data from nine double-blind, multicenter clinical trials that directly compared remoxipride with haloperidol in patients with acute schizophrenia. nih.gov This analysis revealed that remoxipride demonstrated a therapeutic efficacy comparable to that of haloperidol in managing both positive and negative symptoms of schizophrenia. nih.gov Methodologically, all the included studies adhered to a consistent protocol, allowing for the robust pooling of data. nih.gov
Further insights into the long-term utility of remoxipride come from an international clinical trial program that included a 12-month long-term study and a 6-month double-blind comparison against haloperidol. nih.gov This research affirmed that the therapeutic efficacy observed in short-term studies was sustained during long-term treatment for the majority of patients, with outcomes similar to those treated with haloperidol. nih.gov
A systematic review assessing the impact of various antipsychotic treatments on the quality of life of patients with schizophrenia also included findings related to remoxipride. mdpi.com This review highlighted that the choice of antipsychotic medication is a central element in patient quality of life and that newer treatments with better tolerability profiles can improve this outcome. mdpi.com
A dose-finding study involving 242 patients with acute schizophrenia provided further evidence for the antipsychotic effect of remoxipride and suggested a therapeutic effect on negative symptoms. nih.gov This double-blind, comparative study evaluated different dose ranges of remoxipride against haloperidol. nih.gov
The collective findings from these analyses underscore remoxipride's position as an effective antipsychotic with a favorable side-effect profile compared to conventional agents like haloperidol.
Efficacy Findings from Comparative Analyses
Outcome Measure | Remoxipride | Haloperidol | Key Finding | Source |
Therapeutic Effect (Acute Schizophrenia) | Comparable to Haloperidol | Comparable to Remoxipride | Both drugs showed similar efficacy for positive and negative symptoms. | nih.gov |
Long-Term Efficacy (up to 12 months) | Maintained | Maintained | Therapeutic efficacy obtained in short-term studies was maintained. | nih.gov |
Effect on Negative Symptoms | Potential therapeutic effect | Not specified as superior | Findings suggest a therapeutic effect on negative symptoms of schizophrenia. | nih.gov |
Tolerability and Side Effect Profile from Comparative Analyses
Adverse Event Category | Remoxipride | Haloperidol | Key Finding | Source |
Extrapyramidal Symptoms (EPS) | Lower Incidence | Higher Incidence | A clear advantage for remoxipride was observed. | nih.govnih.gov |
Use of Anticholinergic Medication | Less Frequent | More Frequent | Consistently less frequent use in the remoxipride group to manage EPS. | nih.govnih.gov |
Drowsiness/Somnolence and Tiredness/Fatigue | Lower Incidence | Higher Incidence | Remoxipride demonstrated a clear advantage. | nih.gov |
Pharmacogenomics and Individual Variability in Response to Remoxipride Hydrochloride
Role of Cytochrome P450 Enzymes (e.g., CYP2D6) in Metabolism
The biotransformation of remoxipride (B1679305) hydrochloride is primarily mediated by the cytochrome P450 (CYP) enzyme system, a superfamily of enzymes responsible for the metabolism of a vast array of drugs. eurekaselect.com Within this system, the CYP2D6 enzyme has been identified as a key player in the metabolic clearance of remoxipride. drugbank.com This enzyme catalyzes the oxidative metabolism of the drug, a critical step in its elimination from the body.
The activity of CYP2D6 is not uniform across the population, exhibiting significant interindividual and interethnic variability. childrensmercy.org This variability is largely attributable to genetic polymorphisms in the CYP2D6 gene. childrensmercy.org Consequently, the rate at which remoxipride is metabolized can differ substantially from one person to another, leading to potential variations in drug exposure and, consequently, clinical response.
Genetic Polymorphisms and their Influence on Pharmacokinetics and Pharmacodynamics
Genetic variations within the CYP2D6 gene can result in different enzyme activity levels, leading to the classification of individuals into distinct metabolizer phenotypes. These phenotypes are generally categorized as poor metabolizers (PMs), intermediate metabolizers (IMs), extensive (or normal) metabolizers (EMs), and ultrarapid metabolizers (UMs). childrensmercy.org
While direct clinical studies detailing the specific impact of these polymorphisms on the pharmacokinetics of remoxipride hydrochloride are limited, the established role of CYP2D6 in its metabolism allows for well-founded inferences based on the extensive body of research on other CYP2D6-metabolized drugs. nih.gov
Pharmacokinetic Implications:
Poor Metabolizers (PMs): Individuals with two non-functional copies of the CYP2D6 gene are classified as PMs. childrensmercy.org In these individuals, the metabolism of remoxipride would be significantly reduced, leading to a slower clearance rate, a prolonged elimination half-life, and consequently, higher plasma concentrations of the drug with standard dosing.
Intermediate Metabolizers (IMs): IMs carry one reduced-function and one non-functional allele, or two reduced-function alleles, resulting in decreased CYP2D6 activity compared to EMs. childrensmercy.org This would likely lead to moderately elevated plasma concentrations of remoxipride.
Extensive (Normal) Metabolizers (EMs): EMs possess two fully functional copies of the CYP2D6 gene and represent the "normal" metabolic capacity. childrensmercy.org
Ultrarapid Metabolizers (UMs): UMs have multiple copies of the functional CYP2D6 gene, leading to significantly increased enzyme activity. childrensmercy.org In these individuals, remoxipride would be metabolized at an accelerated rate, resulting in lower plasma concentrations, which could potentially compromise its therapeutic efficacy at standard doses.
The following table illustrates the theoretical impact of CYP2D6 polymorphisms on the pharmacokinetic parameters of this compound, based on established pharmacogenetic principles.
CYP2D6 Phenotype | Expected Change in Remoxipride Clearance | Expected Change in Remoxipride Half-Life | Expected Change in Remoxipride Plasma Concentration (at standard doses) |
Poor Metabolizer (PM) | Significantly Decreased | Significantly Increased | Significantly Increased |
Intermediate Metabolizer (IM) | Decreased | Increased | Increased |
Extensive (Normal) Metabolizer (EM) | Normal | Normal | Normal |
Ultrarapid Metabolizer (UM) | Significantly Increased | Significantly Decreased | Significantly Decreased |
Pharmacodynamic Consequences:
The genetically determined variations in remoxipride plasma concentrations are expected to have direct pharmacodynamic consequences.
In PMs and IMs , the elevated drug levels could increase the risk of concentration-dependent adverse effects.
Conversely, in UMs , the lower plasma concentrations might lead to a lack of therapeutic response at standard dosages, potentially resulting in treatment failure. rug.nl
Patient Stratification and Personalized Medicine Approaches (theoretical)
The understanding of remoxipride's metabolism by CYP2D6 and the influence of genetic polymorphisms lays a theoretical foundation for patient stratification and personalized medicine strategies. nih.gov The primary goal of such an approach would be to optimize therapeutic outcomes by tailoring drug administration to an individual's unique genetic makeup.
Theoretical Framework for Personalized Dosing:
A theoretical personalized medicine approach for this compound would involve pre-treatment genotyping of the CYP2D6 gene to identify a patient's metabolizer phenotype. nih.gov This information could then be used to guide dosing strategies.
For CYP2D6 PMs and IMs , a lower starting dose or a more cautious dose titration schedule might be warranted to avoid potential toxicity stemming from elevated drug exposure.
For CYP2D6 UMs , a higher dose might be necessary to achieve therapeutic plasma concentrations and ensure clinical efficacy.
The table below outlines a theoretical model for genotype-guided dosing of this compound.
CYP2D6 Phenotype | Theoretical Dosing Recommendation for this compound |
Poor Metabolizer (PM) | Consider a significant dose reduction (e.g., 50% of the standard dose). |
Intermediate Metabolizer (IM) | Consider a moderate dose reduction (e.g., 25% of the standard dose). |
Extensive (Normal) Metabolizer (EM) | Standard dosing regimen. |
Ultrarapid Metabolizer (UM) | Consider a dose increase, although the exact magnitude would require further clinical investigation. |
It is crucial to emphasize that these are theoretical approaches. The implementation of such personalized medicine strategies for this compound would necessitate dedicated clinical trials to establish the precise correlation between CYP2D6 genotype, plasma drug concentrations, and clinical outcomes, including both efficacy and adverse events. Such studies would be essential to validate these theoretical models and provide the evidence base required for their integration into clinical practice.
Mechanistic Insights into Adverse Effects and Safety Concerns of Remoxipride Hydrochloride
Aplastic Anemia: Etiology and Research Perspectives
Remoxipride (B1679305) hydrochloride, an atypical antipsychotic agent, has been associated with the rare but serious adverse effect of aplastic anemia, a condition where the body fails to produce enough new blood cells. news-medical.netresearchgate.net This association was a primary reason for its withdrawal from the market. nih.govnih.govnih.gov Research into the etiology of remoxipride-induced aplastic anemia has focused on the toxic effects of its metabolites on bone marrow cells. drugbank.com It is proposed that remoxipride may induce aplastic anemia through the production of reactive metabolites similar to those of benzene (B151609), a known cause of the condition. drugbank.com
Proposed Mechanisms of Hematological Toxicity
The hematological toxicity of remoxipride is not thought to be caused by the parent compound itself but rather by its metabolic byproducts. drugbank.com The biotransformation of remoxipride can lead to the formation of reactive metabolites, particularly polyphenolic compounds like catechols and hydroquinones. nih.gov These metabolites are capable of causing direct toxic effects on hematopoietic cells within the bone marrow. drugbank.com
The proposed mechanism involves the metabolic activation of remoxipride into chemically reactive species that can damage hematopoietic stem and progenitor cells. drugbank.comnih.gov This process is believed to be a key factor in the development of drug-induced aplastic anemia. nih.govresearchgate.net The formation of these toxic metabolites can lead to a cascade of cellular events, ultimately resulting in the suppression of bone marrow function and the onset of aplastic anemia.
Metabolite-Induced Apoptosis in Hematopoietic Cells
Specific metabolites of remoxipride have been demonstrated to induce apoptosis, or programmed cell death, in hematopoietic cells. drugbank.com Studies have examined the effects of various remoxipride metabolites on HL-60 cells (a human leukemia cell line) and human bone marrow progenitor (HBMP) cells. drugbank.comnih.gov
The catechol metabolite, NCQ436, and the hydroquinone (B1673460) metabolite, NCQ344, were found to induce apoptosis in both HL-60 and HBMP cells in a time- and concentration-dependent manner. drugbank.comnih.gov In contrast, the phenol (B47542) metabolites of remoxipride (NCR181, FLA873, and FLA797) and metabolites formed by the oxidation of the pyrrolidine (B122466) ring did not show this apoptotic effect. drugbank.com The induction of apoptosis by NCQ344 and NCQ436 involves mechanisms that are both dependent on and independent of caspases, which are key enzymes in the apoptotic process. nih.gov These findings suggest that the ability of specific catechol and hydroquinone metabolites to trigger apoptosis in bone marrow progenitor cells may be a central mechanism underlying the aplastic anemia associated with remoxipride. drugbank.com
Metabolite | Chemical Class | Effect on Hematopoietic Cells |
---|---|---|
NCQ436 | Catechol | Induces apoptosis |
NCQ344 | Hydroquinone | Induces apoptosis |
NCR181 | Phenol | No apoptotic effect |
FLA873 | Phenol | No apoptotic effect |
FLA797 | Phenol | No apoptotic effect |
Extrapyramidal Symptoms: Mechanisms of Reduced Incidence
A notable characteristic of remoxipride is its relatively low incidence of extrapyramidal symptoms (EPS) compared to first-generation "typical" antipsychotics. nih.govnih.govbohrium.com EPS are movement disorders that are a common and often distressing side effect of many antipsychotic medications. The reduced risk of EPS with remoxipride is attributed to several key pharmacological properties.
Remoxipride is a selective dopamine (B1211576) D2 receptor antagonist with a weaker binding affinity for these receptors compared to dopamine itself. nih.govnih.govbohrium.com This weaker and more transient blockade of D2 receptors is thought to contribute to the lower incidence of parkinsonism and other motor side effects. nih.gov Furthermore, it is suggested that the rapid dissociation of the drug from D2 receptors plays a role in its atypical profile.
Additionally, remoxipride appears to have a selective action on the mesolimbic dopaminergic system, which is implicated in psychosis, with less impact on the nigrostriatal pathway that controls motor function. nih.govnih.govbohrium.com This regional selectivity may be linked to its ability to increase the expression of the protein Fos in the nucleus accumbens but not in the dorsolateral striatum, a pattern of activity that may be responsible for the reduced incidence of EPS. nih.gov
Interference with Temperature Regulation (Hypothermia/Hyperthermia)
Antipsychotic medications can interfere with the body's central thermoregulation, potentially leading to either hypothermia (low body temperature) or hyperthermia (high body temperature). This effect is particularly relevant for individuals exposed to extreme environmental temperatures. Dopamine is a crucial neurotransmitter in the regulation of body temperature, and drugs with antidopaminergic properties, like remoxipride, can disrupt this process.
In animal studies, remoxipride has been shown to block the hypothermia induced by dopamine D2 receptor agonists. This demonstrates its interaction with the dopaminergic pathways that control body temperature. While remoxipride itself was well-tolerated in human studies with respect to body temperature, its mechanism of action as a D2 antagonist means it has the potential to interfere with thermoregulation. The risk of hyperthermia is a component of the more severe Neuroleptic Malignant Syndrome.
Potential for Neuroleptic Malignant Syndrome (theoretical)
Neuroleptic Malignant Syndrome (NMS) is a rare but life-threatening reaction to antipsychotic drugs. It is characterized by symptoms such as high fever, muscle rigidity, altered mental status, and autonomic dysfunction. The underlying mechanism of NMS is believed to be a severe blockade of dopamine receptors.
Although remoxipride is considered an atypical antipsychotic with a lower risk of certain side effects, there has been at least one reported case of NMS during treatment with the drug, indicating that the risk is not merely theoretical. As with all dopamine antagonists, the potential to induce NMS exists. This underscores the importance of monitoring for the signs and symptoms of this serious adverse reaction in any patient receiving such medications.
Advanced Research Methodologies and Techniques Applied to Remoxipride Hydrochloride
In Vitro Receptor Binding Assays
In vitro receptor binding assays are fundamental in determining the affinity of a compound for specific receptor subtypes. For remoxipride (B1679305), these assays have been crucial in establishing its profile as a selective dopamine (B1211576) D2 receptor antagonist. drugbank.comnih.gov
Competitive binding assays are a common approach, utilizing a radiolabeled ligand with known affinity for the target receptor. merckmillipore.com In the case of remoxipride, studies have employed [³H]raclopride, a well-characterized D2 receptor antagonist, to assess remoxipride's ability to displace it from the receptor. This method allows for the determination of the half-maximal inhibitory concentration (IC50), which is the concentration of remoxipride required to inhibit 50% of the specific binding of the radioligand.
Research has demonstrated that remoxipride exhibits a weaker binding affinity for D2 receptors compared to dopamine itself. drugbank.com This characteristic is thought to contribute to its atypical antipsychotic profile. Furthermore, functional assays have been conducted to evaluate remoxipride's ability to block dopamine D2 receptor-mediated inhibition of cAMP formation in rat striatal tissue. These studies have shown that remoxipride is significantly weaker in blocking these functional receptors compared to other reference compounds and even some of its own metabolites. nih.gov
The table below summarizes the findings from a study that synthesized and evaluated conformationally restricted analogues of remoxipride for their ability to inhibit [³H]raclopride binding at the dopamine D2 receptor. nih.gov
Compound | Dopamine D2 Receptor Affinity (IC50, µM) |
---|---|
Remoxipride | 1.3 |
Phthalimidine analogue 24b | 1.3 |
In Vivo Microdialysis Studies for Neurotransmitter Monitoring
In vivo microdialysis is a powerful technique for monitoring the concentrations of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals. news-medical.net This methodology has been pivotal in understanding the neurochemical effects of remoxipride.
Studies utilizing intracerebral microdialysis in rats have shown that a single injection of remoxipride leads to increased dialysate concentrations of dopamine, as well as its metabolites 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in the striatum. nih.gov Furthermore, continuous administration of remoxipride over a two-week period resulted in sustained elevated levels of these neurochemicals. nih.gov
Interestingly, after a washout period following long-term treatment, a subsequent challenge with remoxipride still elicited a significant increase in dopamine, DOPAC, and HVA levels, suggesting that tolerance to this effect does not readily develop. nih.gov These findings indicate that while long-term remoxipride treatment may lead to an adaptation in the basal state of the dopamine system, the capacity to respond to the drug is maintained. nih.gov
Positron Emission Tomography (PET) Imaging for Receptor Occupancy Studies
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantification of receptor occupancy in the living human brain. cpn.or.krfrontiersin.org This technology has been instrumental in correlating the plasma concentration of antipsychotic drugs with their binding to target receptors. For remoxipride, PET studies using the radioligand [¹¹C]raclopride have been conducted to determine the central D2-dopamine receptor occupancy in both healthy subjects and schizophrenic patients. nih.gov
These studies have revealed that oral administration of remoxipride leads to a significant occupancy of central D2-dopamine receptors. nih.gov For instance, a daily regimen of 100 mg three times a day in a healthy male resulted in a 73% receptor occupancy, while a schizophrenic patient receiving 200 mg twice daily showed a 71% occupancy. nih.gov These occupancy levels are comparable to those observed with other clinically effective neuroleptics. nih.gov
Additionally, PET studies using [¹¹C]remoxipride have demonstrated that the drug rapidly crosses the blood-brain barrier, with radioactivity appearing in the brain within minutes of intravenous injection. nih.gov
Subject Group | Remoxipride Dosage | Central D2-Dopamine Receptor Occupancy |
---|---|---|
Healthy Male | 100 mg three times daily | 73% |
Schizophrenic Patient | 200 mg twice daily | 71% |
Quantitative Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling
Quantitative pharmacokinetic-pharmacodynamic (PK-PD) modeling is a mathematical approach used to describe the relationship between drug exposure (pharmacokinetics) and the pharmacological response (pharmacodynamics) over time. nih.govparexel.comfrontiersin.org This methodology has been successfully applied to remoxipride to predict its pharmacological effects beyond the conditions tested in clinical and preclinical studies. researchgate.net
Mechanism-based PK-PD models have been developed to investigate the prolactin response following dopamine inhibition by remoxipride. researchgate.net The pharmacokinetics of remoxipride in human plasma can be effectively described by a two-compartmental model. researchgate.net
More recently, an integrated approach combining pharmacometabolomics with PK-PD modeling has been used to identify and quantify multiple endogenous metabolite dose-response relationships for remoxipride in rats. nih.gov This innovative approach identified 44 metabolites in plasma, with many showing a dose-dependent decrease from baseline. The study revealed six distinct clusters of metabolites with different time and dose-dependent responses, identifying 18 potential biomarkers. nih.gov This research highlighted the association of the glycine, serine, and threonine pathway with remoxipride's pharmacology. nih.gov
Computational Chemistry and Molecular Modeling for Structure-Activity Relationships
Computational chemistry and molecular modeling are powerful tools used to investigate the three-dimensional structure of molecules and their interactions with biological targets. nih.gov These methods have been applied to remoxipride to understand its conformation and structure-activity relationships.
Quantum mechanical methods, such as the Perturbative Configuration Interaction using Localized Orbitals (PCILO) method, have been used to study the conformation of remoxipride in both its protonated and 'free base' forms. ias.ac.in These calculations have shown that the protonated form of remoxipride adopts a folded structure, while the 'free base' form is characterized by a more extended structure. ias.ac.in A notable finding from these studies is the absence of intramolecular hydrogen bonds in remoxipride, with the carbonyl group being perpendicular to the plane of the benzene (B151609) ring. ias.ac.in
Conformationally Restricted Analogues and Receptor Interactions
To further explore the structure-activity relationships of remoxipride, researchers have synthesized and evaluated conformationally restricted analogues. nih.gov This approach involves creating derivatives of the parent molecule with reduced conformational flexibility to probe the optimal geometry for receptor binding.
A series of cyclic benzamides were designed to mimic the intramolecular hydrogen bonding of desmethylremoxipride. nih.gov These analogues included 2,3-dihydro-4H-1,3-benzoxazin-4-ones, phthalimides, and 1-isoindolinones, among others. nih.gov The evaluation of these compounds for their affinity to the dopamine D2 receptor revealed that enhanced affinities were not observed in this series. nih.gov However, the phthalimidine analogue, (S)-6-chloro-2-(1-ethylpyrrolidinyl)-1-isoindolinone, exhibited an affinity equipotent to that of remoxipride. nih.gov
High-Throughput Screening for Genotoxicity
High-throughput screening (HTS) for genotoxicity involves the use of automated assays to rapidly assess the potential of a large number of compounds to cause DNA damage. dovepress.comnih.gov These methods are crucial in early drug development to identify compounds with potential safety concerns. While specific HTS genotoxicity data for remoxipride hydrochloride is not detailed in the provided search results, the general principles of these assays are relevant to the comprehensive evaluation of any pharmaceutical compound.
Standard genotoxicity testing includes a battery of in vitro and in vivo assays, such as the Ames test for bacterial mutagenicity, chromosomal aberration assays, and micronucleus tests. nih.gov The development of HTS methods aims to increase the efficiency and throughput of this testing. dovepress.com These can include assays that measure the activation of DNA damage response pathways, such as the activation of p53 or the phosphorylation of H2AX. nih.gov The goal of these screening methods is to prioritize compounds for further, more detailed genotoxicity assessment. nih.gov
Future Research Directions and Unanswered Questions Regarding Remoxipride Hydrochloride
Re-evaluation of Therapeutic Potential in Specific Subpopulations
While remoxipride (B1679305) was initially studied in the broader schizophrenia population, its efficacy and tolerability might be different in specific, well-defined patient subgroups. Future research could retrospectively analyze existing data or design carefully controlled prospective studies in populations that were underrepresented in the original trials.
Patients with Predominant Negative Symptoms: A large, 28-week multicenter, double-blind study compared remoxipride with haloperidol (B65202) for the improvement of negative symptoms in schizophrenia. nih.govnih.gov Both treatment groups showed comparable improvement in negative symptoms from baseline. nih.gov However, given the distinct neurobiology hypothesized to underlie primary negative symptoms, a re-evaluation of remoxipride's utility, perhaps in comparison to modern atypical antipsychotics with known efficacy for negative symptoms, could yield important insights.
Elderly Patients with Psychosis: The treatment of psychosis in the elderly is often complicated by comorbidities and heightened sensitivity to adverse effects, particularly extrapyramidal symptoms (EPS). An exploratory double-blind study involving 18 hospitalized elderly psychotic patients (median age 78) compared remoxipride to thioridazine (B1682328) over six weeks. nih.gov In this small study, remoxipride appeared to be well-tolerated and showed promising antipsychotic efficacy. nih.gov Four of the nine patients in the remoxipride group were rated as "very much improved" on the Clinical Global Impression scale, compared to one of the nine in the thioridazine group. nih.gov This suggests that for elderly patients, where tolerability is a primary concern, the potential benefits of a low-EPS compound like remoxipride could warrant further, more definitive investigation.
Treatment-Resistant Schizophrenia (TRS): A long-term (1-year) study in 45 chronic, treatment-resistant schizophrenic patients found that remoxipride alone seemed to have insufficient neuroleptic efficacy, with high rates of premature withdrawal due to ineffectiveness. nih.gov However, the definition and neurobiology of TRS are complex. It remains an open question whether remoxipride could have a role as an adjunctive therapy or in specific subtypes of TRS not yet characterized.
Development of Safer Analogues and Prodrug Strategies
The primary obstacle to remoxipride's clinical use was its association with aplastic anemia. drugbank.comnih.gov This necessitates a focus on developing new chemical entities that retain the therapeutic characteristics of remoxipride while eliminating the hematological toxicity.
Safer Analogues: Research into safer analogues could involve modifying the remoxipride structure to alter its metabolic profile. Studies have suggested that catechol and hydroquinone (B1673460) metabolites of remoxipride, not the parent compound, are responsible for inducing apoptosis in human bone marrow progenitor cells, a potential mechanism for aplastic anemia. nih.gov Therefore, medicinal chemistry efforts could focus on designing analogues that avoid the formation of these toxic reactive metabolites. One study synthesized several conformationally restricted derivatives of remoxipride to mimic the intramolecular hydrogen bonding of its desmethyl metabolite. nih.gov However, these specific analogues did not exhibit enhanced affinity for the dopamine (B1211576) D2 receptor. nih.gov Future work could explore other structural modifications aimed at improving the safety profile without compromising D2 receptor affinity.
Prodrug Strategies: A prodrug is an inactive derivative of a drug molecule that undergoes biotransformation in the body to release the active parent drug. This approach could be explored to alter the absorption, distribution, metabolism, and elimination (ADME) properties of remoxipride. A prodrug strategy might be designed to minimize the formation of the toxic metabolites in the bone marrow. By modifying the parent structure, a prodrug could potentially bypass the specific metabolic pathways leading to the creation of the harmful catechol and hydroquinone species.
Exploration of Non-Dopaminergic Mechanisms in Clinical Outcomes
Remoxipride is known as a weak but highly selective dopamine D2 receptor antagonist. nih.govnih.gov Its atypical profile, characterized by a low incidence of EPS, suggests that mechanisms beyond simple D2 receptor blockade may be at play or that its specific manner of D2 interaction is key.
Sigma Receptor Affinity: Remoxipride has been noted to possess a marked affinity for central sigma receptors. nih.govnih.gov Several antipsychotic agents have an affinity for sigma receptors, leading to the hypothesis that these receptors could mediate some antipsychotic effects, possibly through modulation of NMDA receptors. nih.gov However, the precise role of this interaction in remoxipride's clinical profile remains unclear. One study found that 14-day treatment of rats with remoxipride did not decrease the density of sigma sites in the brain, in contrast to haloperidol which did. nih.gov This finding complicates the interpretation of remoxipride's action at this site and highlights the need for more research to clarify whether its sigma receptor activity contributes to its therapeutic effects or side effect profile.
Differential Striatal Effects: The atypical nature of remoxipride may also relate to its specific actions within the brain's dopamine pathways. Remoxipride increases the expression of the protein Fos in the nucleus accumbens but not in the dorsolateral striatum. drugbank.com This differential activation is thought to be responsible for the reduced incidence of extrapyramidal symptoms, as the dorsolateral striatum is heavily involved in motor control. Further investigation into the downstream signaling cascades affected by this region-specific activity could provide a deeper understanding of what constitutes an "atypical" antipsychotic response at the molecular level.
Advanced Biomarker Discovery for Response and Adverse Effects
Identifying biomarkers to predict therapeutic response and the risk of severe adverse effects is a critical goal in psychopharmacology. For a compound like remoxipride, this research is twofold: identifying who might respond best and, crucially, who is at risk for toxicity.
Biomarkers of Toxicity: The development of aplastic anemia is the most significant unanswered question regarding remoxipride's safety. Research has shown that specific catechol (NCQ436) and hydroquinone (NCQ344) metabolites of remoxipride induce apoptosis in human bone marrow progenitor cells. nih.gov This points to a clear future direction: the development of assays to detect these metabolites or to identify individuals with genetic predispositions (e.g., variations in metabolizing enzymes) that lead to their increased production. Such a biomarker could, in theory, allow for the selection of patients with a low risk of developing this adverse effect.
Biomarkers of Therapeutic Response: A study using pharmacometabolomics in rats treated with remoxipride identified 18 potential biomarkers and two perturbed metabolic pathways. taylorandfrancis.com This type of multi-omic approach, which links drug pharmacokinetics to dynamic changes in the metabolome, holds promise for defining a therapeutic window based on a panel of biomarkers rather than just plasma concentration. Future studies could aim to validate these potential biomarkers in humans and explore whether specific genetic profiles, such as polymorphisms in the dopamine D2 receptor gene (DRD2), correlate with both clinical response and changes in these metabolic markers. mdpi.com
Biomarker Category | Potential Biomarker | Research Question | Relevant Findings |
---|---|---|---|
Toxicity (Aplastic Anemia) | Metabolites (NCQ436, NCQ344) | Can levels of toxic metabolites predict risk? | Catechol and hydroquinone metabolites induce apoptosis in bone marrow cells. nih.gov |
Toxicity (Aplastic Anemia) | Genetic Polymorphisms | Are there genetic variants in metabolizing enzymes that increase risk? | Conceptually important for predicting individual metabolic pathways. |
Therapeutic Response | Metabolomic Profiles | Can a panel of plasma metabolites predict or monitor clinical response? | A rat study identified 18 potential biomarkers and 2 perturbed pathways. taylorandfrancis.com |
Therapeutic Response | DRD2 Gene Variants | Do polymorphisms in the D2 receptor gene influence efficacy? | DRD2 variance is linked to antipsychotic response generally. mdpi.com |
Investigation of Long-Term Neurobiological Effects
The withdrawal of remoxipride limited the collection of long-term clinical data. Therefore, many questions remain about its neurobiological effects following chronic administration, particularly concerning neural adaptation and the risk of movement disorders.
Dopamine Receptor Plasticity: Chronic administration of D2 antagonists can lead to an upregulation in the number of D2 receptors in the striatum, a phenomenon linked to dopamine supersensitivity and the emergence of tardive dyskinesia. mdpi.com Remoxipride's chronic use has been shown to upregulate D2 receptors while downregulating D1 and D5 receptors in the prefrontal cortex. drugbank.com Understanding the time course and regional specificity of these receptor changes is crucial. It is unknown whether remoxipride's specific binding kinetics or its preferential action on extrastriatal receptors would mitigate the risk of tardive dyskinesia compared to other antipsychotics over the very long term.
Cognitive and Psychological Performance: An acute study in healthy volunteers found that remoxipride was associated with increased errors on tasks of continuous attention and auditory vigilance, suggesting a decrease in arousal level. nih.gov However, the long-term cognitive effects in patients with schizophrenia are less clear. While one study showed comparable improvement in quality of life metrics between remoxipride and haloperidol, it noted a potential advantage for remoxipride in alertness-related behavior. nih.gov The long-term impact on cognitive domains frequently impaired in schizophrenia, such as executive function and memory, remains an important and unanswered question.
Structural Brain Changes: There is ongoing debate about the long-term effects of antipsychotics on brain volume. It is unknown what, if any, long-term structural brain changes might be associated with a highly selective D2 antagonist like remoxipride. Future preclinical studies in animal models could explore whether its selective mechanism confers a different neurobiological footprint over time compared to broader-spectrum antipsychotics.
Q & A
Q. What are the molecular structure and key physicochemical properties of Remoxipride hydrochloride?
this compound (C₁₆H₂₃BrN₂O₃·HCl·H₂O) is a substituted benzamide derivative with a brominated aromatic ring and a pyrrolidine moiety. Key properties include a pKa of 8.9, indicating basicity under physiological conditions, and a molecular conformation that stabilizes its interaction with dopamine D2 receptors . Physicochemical characterization often employs X-ray crystallography or nuclear magnetic resonance (NMR) to analyze solid-state conformations, which influence receptor binding .
Q. What synthetic routes are used to prepare this compound intermediates?
A critical intermediate, 2-bromo-resorcinol, is synthesized via bromination of resorcinol using benzyltrimethylammonium tribromide. This regioselective bromination avoids over-substitution and enables subsequent reduction to yield the monobrominated product. The final step involves coupling with a pyrrolidine derivative to form the benzamide backbone . Methodological rigor includes optimizing reaction stoichiometry (e.g., 1:1.2 molar ratio of resorcinol to brominating agent) and purification via recrystallization .
Q. How is this compound characterized for purity and stability in experimental settings?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for assessing purity (>98%). Stability studies under accelerated conditions (40°C/75% relative humidity) monitor degradation products, such as hydrolyzed bromophenol derivatives. Mass spectrometry (MS) and infrared (IR) spectroscopy validate structural integrity .
Advanced Research Questions
Q. How do computational models predict this compound’s brain distribution and target engagement?
Multi-compartmental pharmacokinetic (PK) models integrate blood-brain barrier permeability (logP = 1.2) and tissue binding data to predict unbound brain concentrations. For example, a rat model validated with remoxipride data showed a brain-to-plasma ratio of 0.8–1.2, aligning with its D2 receptor occupancy in vivo. Model validation requires comparing simulated and experimental cerebrospinal fluid (CSF) concentrations .
Q. How can researchers resolve contradictions in reported mechanisms of action (D2 receptor antagonism vs. sodium channel modulation)?
Discrepancies arise from studies reporting both D2 receptor antagonism (IC₅₀ = 12 nM in vitro) and sodium channel blocking (IC₅₀ = 45 μM). To reconcile these, employ comparative assays:
Q. What formulation strategies enhance this compound’s bioavailability?
Co-crystallization with carboxylic acids (e.g., citric acid) improves aqueous solubility by 3–5 fold. Particle size reduction (nanomilling to <200 nm) increases dissolution rates. In vivo studies in rats show a 40% increase in AUC (area under the curve) with these modifications .
Q. How do structural modifications of Remoxipride analogues affect D2 receptor selectivity?
Replacing the 2,6-dimethoxy groups with chloro or methyl substituents reduces D2 binding affinity by 10–50%. Conversely, substituting the pyrrolidine ring with piperidine increases selectivity for D2 over D3 receptors (10:1 vs. 3:1). Molecular docking simulations guide these modifications by analyzing ligand-receptor hydrogen bonding and steric interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.